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For Researchers, Scientists, and Drug Development Professionals

Core Principles of SiR-Hoechst for Super-
Resolution Imaging
SiR-Hoechst is a powerful fluorogenic probe that has revolutionized the super-resolution

imaging of DNA in living cells, particularly in the context of Stimulated Emission Depletion

(STED) microscopy. Its unique properties overcome several limitations of traditional DNA

stains, offering a combination of low toxicity, cell permeability, and compatibility with advanced

imaging techniques.

The fundamental principle behind SiR-Hoechst lies in its chemical design, which conjugates

the DNA minor groove-binding molecule Hoechst with a silicon-rhodamine (SiR) dye.[1][2] This

innovative pairing results in a probe that is intrinsically fluorogenic. In its unbound state, SiR-
Hoechst predominantly exists in a non-fluorescent spirolactone form. However, upon binding to

the minor groove of DNA, the equilibrium shifts towards the fluorescent zwitterionic form.[1]

This mechanism leads to a significant, approximately 50-fold increase in fluorescence intensity

upon DNA binding, ensuring a high signal-to-noise ratio for imaging.[1][3]
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A key advantage of SiR-Hoechst is its far-red spectral properties.[3] It is excited by light in the

far-red spectrum (around 652 nm) and emits in the far-red region (around 672 nm).[4][5] This is

particularly beneficial for live-cell imaging as it minimizes phototoxicity and cellular

autofluorescence, which are often problematic with UV or blue light-excitable dyes like the

parent Hoechst molecules.[3][6]

Crucially for STED microscopy, SiR-Hoechst is compatible with the commonly used 775 nm

depletion laser.[1][7] STED microscopy achieves super-resolution by selectively de-exciting

fluorophores at the periphery of the excitation spot with a doughnut-shaped depletion laser

beam, thereby narrowing the effective point spread function. The compatibility of SiR-Hoechst
with the 775 nm STED laser allows for the visualization of chromatin structures with a

resolution significantly below the diffraction limit, reaching well below 100 nm in living cells.[3]

[8]

Quantitative Data Summary
The photophysical and binding properties of SiR-Hoechst are critical for its application in high-

resolution microscopy. The following table summarizes key quantitative data for easy

comparison.

Property Value Reference

Excitation Maximum (λex) 652 nm [4][5]

Emission Maximum (λem) 672 nm [4][5]

Molar Extinction Coefficient

(εmax)
1.0·10^5 mol-1·cm-1 [9]

Fluorescence Intensity

Increase upon DNA Binding
~50-fold [1][3]

Dissociation Constant (KD) for

DNA
8.4 μM [3][5]

Recommended STED

Depletion Laser Wavelength
775 nm [1][10]

Achievable Resolution in

STED
< 100 nm [3][8]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b12379234/docs?utm_src=pdf-body#the-principles-of-sir-hoechst-in-sted-microscopy-an-in-depth-technical-guide
https://pmc.ncbi.nlm.nih.gov/articles/PMC4600740/
https://www.researchgate.net/publication/282359670_SiR-Hoechst_is_a_far-red_DNA_stain_for_live-cell_nanoscopy
https://www.researchgate.net/figure/SiR-Hoechst-a-Structure-of-the-SiR-Hoechst-b-Titration-of-01mM-SiR-Hoechst-probe_fig2_282359670
https://pmc.ncbi.nlm.nih.gov/articles/PMC4600740/
https://www.youtube.com/watch?v=PAnD-4-43D4
https://www.benchchem.com/product/b12379234/docs?utm_src=pdf-body#the-principles-of-sir-hoechst-in-sted-microscopy-an-in-depth-technical-guide
https://www.mdpi.com/2227-9040/6/2/18
https://www.researchgate.net/figure/Properties-of-Hoechst-based-DNA-stains_tbl1_324652762
https://www.benchchem.com/product/b12379234/docs?utm_src=pdf-body#the-principles-of-sir-hoechst-in-sted-microscopy-an-in-depth-technical-guide
https://pmc.ncbi.nlm.nih.gov/articles/PMC4600740/
https://www.researchgate.net/figure/Comparison-of-confocal-and-STED-imaging-of-HeLa-cells-stained-with-SiR-Hoechst-a_fig4_282359670
https://www.benchchem.com/product/b12379234/docs?utm_src=pdf-body#the-principles-of-sir-hoechst-in-sted-microscopy-an-in-depth-technical-guide
https://www.researchgate.net/publication/282359670_SiR-Hoechst_is_a_far-red_DNA_stain_for_live-cell_nanoscopy
https://www.researchgate.net/figure/SiR-Hoechst-a-Structure-of-the-SiR-Hoechst-b-Titration-of-01mM-SiR-Hoechst-probe_fig2_282359670
https://www.researchgate.net/publication/282359670_SiR-Hoechst_is_a_far-red_DNA_stain_for_live-cell_nanoscopy
https://www.researchgate.net/figure/SiR-Hoechst-a-Structure-of-the-SiR-Hoechst-b-Titration-of-01mM-SiR-Hoechst-probe_fig2_282359670
https://spirochrome.com/product/sir-dna-kit/
https://www.mdpi.com/2227-9040/6/2/18
https://pmc.ncbi.nlm.nih.gov/articles/PMC4600740/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4600740/
https://www.researchgate.net/figure/SiR-Hoechst-a-Structure-of-the-SiR-Hoechst-b-Titration-of-01mM-SiR-Hoechst-probe_fig2_282359670
https://www.mdpi.com/2227-9040/6/2/18
https://docs.research.missouri.edu/alm/STED_sample_preparation.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4600740/
https://www.researchgate.net/figure/Comparison-of-confocal-and-STED-imaging-of-HeLa-cells-stained-with-SiR-Hoechst-a_fig4_282359670
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379234?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Experimental Protocols
Live-Cell Labeling with SiR-Hoechst for STED
Microscopy
This protocol provides a general guideline for staining living cells with SiR-Hoechst for

subsequent STED imaging. Optimization may be required depending on the cell type and

experimental conditions.

Materials:

SiR-Hoechst (also commercially available as SiR-DNA)[9][11]

Dimethyl sulfoxide (DMSO)

Cell culture medium (phenol red-free medium is recommended to reduce background

fluorescence)

Verapamil (optional, an efflux pump inhibitor that can improve staining in certain cell lines)[9]

Cells cultured on #1.5 coverslips suitable for high-resolution microscopy[10]

Procedure:

Prepare a Stock Solution: Dissolve SiR-Hoechst in DMSO to create a stock solution (e.g., 1

mM). Store the stock solution at -20°C, protected from light.

Prepare Staining Solution: Dilute the SiR-Hoechst stock solution in pre-warmed, phenol red-

free cell culture medium to the desired final concentration. A starting concentration of 1-5 µM

is often recommended.[3][8] For long-term imaging, lower concentrations (e.g., 200 nM) can

be used.[4] If using, add verapamil to the staining solution at a final concentration of 1-10

µM.

Cell Labeling: Remove the culture medium from the cells and replace it with the staining

solution.

Incubation: Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.[8] The optimal

incubation time may vary between cell types.
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Washing (Optional): For some applications, washing the cells once with pre-warmed culture

medium after incubation can help to reduce background fluorescence. However, for

continuous live-cell imaging, the probe can be left in the medium.[4]

Imaging: The cells are now ready for STED microscopy. Mount the coverslip onto the

microscope stage, ensuring the cells are maintained in a suitable live-cell imaging chamber

with temperature and CO2 control.

STED Microscopy Imaging Protocol
This protocol outlines the general steps for acquiring super-resolution images of SiR-Hoechst-
labeled DNA using a STED microscope.

Microscope Setup:

Excitation Laser: A laser line around 640-652 nm should be used for excitation.[3][8]

Depletion Laser: A pulsed STED laser at 775 nm is required.[10]

Detection: A detector with a collection window set to capture the emission of SiR-Hoechst
(e.g., 660-720 nm) should be used.

Objective: A high numerical aperture oil or water immersion objective is necessary for

optimal resolution.[10]

Imaging Parameters:

Confocal Prescan: Initially, locate the cells and focus using the confocal mode with low laser

power to minimize photobleaching.

STED Alignment: Ensure the STED laser is properly aligned to create the characteristic

doughnut shape, which is critical for achieving super-resolution.

Image Acquisition:

Pixel Size: Set the pixel size to be at least half of the expected resolution (e.g., 20-40 nm).
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Dwell Time: Use a pixel dwell time that provides a good signal-to-noise ratio without

excessive photobleaching (e.g., 10-20 µs).[11]

Laser Power: Carefully adjust the excitation and STED laser powers. The excitation power

should be sufficient to generate a detectable signal, while the STED laser power should be

increased to achieve the desired resolution. Be mindful that high laser powers can

increase phototoxicity and photobleaching.[3]

Gating: If available, use time-gated detection to further improve resolution by selectively

detecting photons that arrive later.[8]

Image Processing: The raw STED images may require processing, such as deconvolution, to

enhance contrast and clarity.
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Caption: Mechanism of SiR-Hoechst fluorogenicity upon binding to DNA.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.mdpi.com/2227-9040/6/2/18
https://www.bocsci.com/resources/hoechst-stain-definition-and-application.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4600740/
https://www.researchgate.net/publication/282359670_SiR-Hoechst_is_a_far-red_DNA_stain_for_live-cell_nanoscopy
https://www.researchgate.net/figure/SiR-Hoechst-a-Structure-of-the-SiR-Hoechst-b-Titration-of-01mM-SiR-Hoechst-probe_fig2_282359670
https://www.youtube.com/watch?v=PAnD-4-43D4
https://www.researchgate.net/figure/Properties-of-Hoechst-based-DNA-stains_tbl1_324652762
https://www.researchgate.net/figure/Comparison-of-confocal-and-STED-imaging-of-HeLa-cells-stained-with-SiR-Hoechst-a_fig4_282359670
https://spirochrome.com/product/sir-dna-kit/
https://docs.research.missouri.edu/alm/STED_sample_preparation.pdf
https://www.researchgate.net/publication/334467992_Super-resolution_imaging_of_densely_packed_DNA_innuclei_of_zebrafish_embryos_using_stimulated_emission_double_depletion_STEDD_microscopy
https://www.benchchem.com/product/b12379234/docs#the-principles-of-sir-hoechst-in-sted-microscopy-an-in-depth-technical-guide
https://www.benchchem.com/product/b12379234/docs#the-principles-of-sir-hoechst-in-sted-microscopy-an-in-depth-technical-guide
https://www.benchchem.com/product/b12379234/docs#the-principles-of-sir-hoechst-in-sted-microscopy-an-in-depth-technical-guide
https://www.benchchem.com/product/b12379234/docs#the-principles-of-sir-hoechst-in-sted-microscopy-an-in-depth-technical-guide
https://www.benchchem.com/product/b12379234?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379234?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379234?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

